molecular formula C5H3Cl2FN2 B2771445 3-Chloro-6-[chloro(fluoro)methyl]pyridazine CAS No. 2375261-24-6

3-Chloro-6-[chloro(fluoro)methyl]pyridazine

Cat. No.: B2771445
CAS No.: 2375261-24-6
M. Wt: 180.99
InChI Key: XUBZPRYAVONMEV-UHFFFAOYSA-N
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Description

3-Chloro-6-[chloro(fluoro)methyl]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of chlorine and fluorine substituents on the methyl group attached to the pyridazine ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Scientific Research Applications

3-Chloro-6-[chloro(fluoro)methyl]pyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

Pharmacokinetics

Given its molecular weight of 181 , it is likely to have good bioavailability according to Lipinski’s rule of five.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-6-[chloro(fluoro)methyl]pyridazine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is stored at a temperature of 4°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[chloro(fluoro)methyl]pyridazine typically involves the chlorination and fluorination of methylpyridazine derivatives. One common method includes the reaction of 3-chloro-6-methylpyridazine with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[chloro(fluoro)methyl]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions, with conditions including elevated temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methylpyridazine: Lacks the fluorine substituent, which can affect its chemical reactivity and biological activity.

    3-Chloro-6-fluoromethylpyridazine: Similar structure but without the additional chlorine atom, leading to different chemical properties.

    6-Chloro-3-methylpyridazine: The position of the chlorine atom is different, which can influence the compound’s reactivity and applications.

Uniqueness

3-Chloro-6-[chloro(fluoro)methyl]pyridazine is unique due to the presence of both chlorine and fluorine substituents on the methyl group. This combination of substituents can enhance the compound’s chemical stability, reactivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

3-chloro-6-[chloro(fluoro)methyl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN2/c6-4-2-1-3(5(7)8)9-10-4/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBZPRYAVONMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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